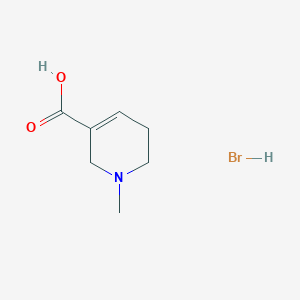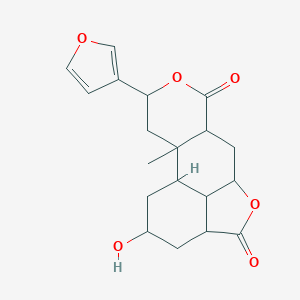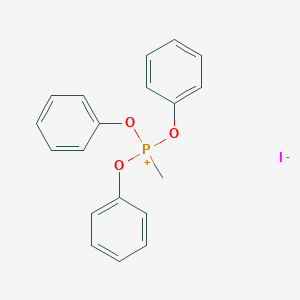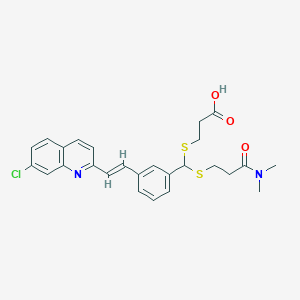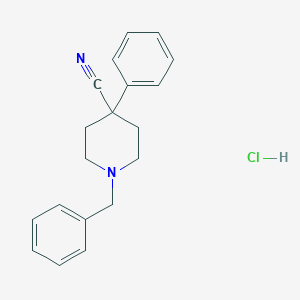
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
This compound belongs to the tetrahydroisoquinoline class, which is known for its significance in medicinal chemistry and synthetic organic chemistry due to their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of similar compounds often involves multistep reactions, including substitution, nitration, reduction, cyclization, and chlorination, as seen in the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (Wang et al., 2015). These processes highlight the complexity and the precision required in synthesizing such intricate molecules.
Molecular Structure Analysis
Molecular structure analysis, such as 1H NMR and MS spectrometry, plays a crucial role in confirming the structure of synthesized compounds. For example, the structure of benzyloxy-substituted quinazolines was confirmed through these techniques, indicating their importance in the synthesis process (Wang et al., 2015).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including rearrangements and isomerizations, which are crucial for their chemical diversity and potential applications. For instance, methoxy-substituted tetrahydroisoquinolines can rearrange under certain conditions to produce benzazepines (McMahon et al., 1982).
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystal structure, can be characterized using techniques like X-ray diffraction. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are critical for exploring the compound's utility in synthetic chemistry and drug design. Studies on similar compounds, such as the oxidation and photolysis of benzyl-tetrahydroisoquinolines, shed light on the chemical versatility and potential transformations of these molecules (Govindachari et al., 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis:
- The compound has been synthesized through multiple steps, and its structure has been confirmed using techniques like 1H NMR and MS spectrum. For instance, Wang et al. (2015) synthesized 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a related compound, with a yield of 29.2% through five steps (Wang et al., 2015).
Applications in Pharmaceutical Research:
- The compound and its derivatives have potential applications in pharmaceutical research. For example, Birch et al. (1975) studied the synthesis and ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularine, highlighting its relevance in pharmaceutical research (Birch et al., 1975).
Chemical Reactions and Modifications:
- The compound has been involved in various chemical reactions, such as catalytic hydrogenation and racemisation. Kametani et al. (1968) studied the racemisation of 1-benzyltetrahydroisoquinolines under catalytic hydrogenation conditions (Kametani et al., 1968).
Exploration of Novel Synthetic Methods:
- Research has focused on exploring new synthetic methods for derivatives of this compound. For instance, Kametani et al. (1969) and (1972) worked on the synthesis of magnoline and isocularine, respectively, using methods like the Ullmann reaction (Kametani et al., 1969), (Kametani et al., 1972).
Biological Activity:
- The biological activities of the compound and its isomers have been investigated. Miller et al. (1980) studied the beta-adrenergic and platelet antiaggregatory activities of a positional isomer of trimetoquinol (Miller et al., 1980).
Total Synthesis of Alkaloids:
- The compound has been used in the total synthesis of various alkaloids, demonstrating its utility in the synthesis of complex organic molecules. Kametani et al. (1975) synthesized cherylline and corgoine through quinonoid intermediates (Kametani et al., 1975).
Eigenschaften
IUPAC Name |
5-[(6-methoxy-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4/c1-34-30-18-25-14-15-32-27(26(25)19-31(30)36-21-23-10-6-3-7-11-23)16-24-12-13-29(28(33)17-24)35-20-22-8-4-2-5-9-22/h2-13,17-19,27,32-33H,14-16,20-21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRGQANRRAZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554299 | |
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyloxy-1-(4-benzyloxy-3-hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
62744-15-4 | |
| Record name | 2-(Phenylmethoxy)-5-[[1,2,3,4-tetrahydro-6-methoxy-7-(phenylmethoxy)-1-isoquinolinyl]methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62744-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-5-{[7-(benzyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
